(E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide
Description
Properties
IUPAC Name |
(E)-4-(dimethylamino)-N-prop-2-ynylbut-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-7-10-9(12)6-5-8-11(2)3/h1,5-6H,7-8H2,2-3H3,(H,10,12)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHOTCYSPRIDDZ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2052241-40-2 | |
| Record name | (2E)-4-(dimethylamino)-N-(prop-2-yn-1-yl)but-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Route 1: Schotten-Baumann Acylation
This classical method involves reacting propargylamine with (E)-4-(dimethylamino)but-2-enoyl chloride under biphasic conditions.
- Synthesis of (E)-4-(Dimethylamino)but-2-enoyl Chloride
- Coupling with Propargylamine
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temp | 0°C → RT | |
| Solvent | Dichloromethane | |
| Purification | Column Chromatography | |
| 1H NMR (CDCl₃) | δ 6.75 (d, J=15 Hz, CH=CH), 4.15 (m, CH₂C≡CH), 2.95 (s, N(CH₃)₂) |
Route 2: Coupling Agent-Mediated Amidation
Modern approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or HATU to activate the carboxylic acid.
- Activation of (E)-4-(Dimethylamino)but-2-enoic Acid
- Dissolve acid (1.0 eq) in DCM.
- Add EDCl (1.5 eq), HOBt (1.5 eq), and DMAP (0.1 eq). Stir at RT for 1 hr.
- Amine Coupling
Advantages :
- Avoids acyl chloride handling.
- Higher yields compared to Schotten-Baumann.
Route 3: Microwave-Assisted Synthesis
Patented methods (EP3935053B1) describe accelerated coupling using microwave irradiation.
Procedure :
- Mix acid (1.0 eq), propargylamine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in DMF.
- Irradiate at 100°C for 20 min.
- Yield : 85% after reverse-phase HPLC.
Stereochemical Control and Analytical Validation
Ensuring (E)-Configuration
The Horner-Wadsworth-Emmons (HWE) reaction is critical for stereoselective double bond formation:
Spectroscopic Characterization
Mass Spectrometry :
13C NMR :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Schotten-Baumann | 42–56 | >95 | High | Moderate |
| EDCl/HOBt | 65–72 | >98 | High | High |
| Microwave (HATU) | 85 | >99 | High | Limited |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: The compound is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the prop-2-ynyl group can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of (E)-enamides with variations in aryl/heteroaryl substituents and amine side chains. Key comparisons include:
Functional Group Analysis
- Propargyl Group (Target Compound) : Unlike benzyloxy or pyridinyl-methoxy substituents in analogues, the propargyl group introduces alkyne functionality, enabling bioorthogonal reactions (e.g., Huisgen cycloaddition) for targeted drug delivery or imaging agent conjugation .
- Dimethylamino Group: Present in all compared compounds, this group enhances solubility via protonation at physiological pH. In resin cements, ethyl 4-(dimethylamino) benzoate outperforms methacrylate analogues in degree of conversion and physical properties, suggesting the dimethylamino group’s electron-donating effects stabilize reactive intermediates .
- The tetrahydrofuran-3-yl-oxy group in quinoline derivatives may balance solubility and target affinity .
Biological Activity
(E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its structural formula:
This compound features a tetrasubstituted alkene configuration, which is crucial for its biological activity. The presence of the dimethylamino group is significant for its interaction with biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have shown potent inhibitory activity against class I HDACs, which play a critical role in regulating gene expression and are implicated in cancer progression. In vitro studies suggest that this compound may enhance acetylation levels of histones, leading to altered gene expression profiles associated with cell cycle arrest and apoptosis in cancer cells .
- Antitumor Activity : Preliminary studies have demonstrated that derivatives of this compound can induce significant antitumor effects in various cancer cell lines, including myelodysplastic syndrome models. The mechanism involves the induction of G1 cell cycle arrest and apoptosis, potentially through pathways involving p21 and acetyl-histone H3 .
- Pharmacokinetic Profile : The compound has been evaluated for its pharmacokinetic properties in animal models, showing favorable absorption and distribution characteristics. It also exhibited minimal metabolic degradation across different species, suggesting potential for broad therapeutic use .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies
- In Vitro Studies : A study evaluated the effect of this compound on SKM-1 cells, a model for myelodysplastic syndrome. The compound was found to significantly increase histone acetylation and induce apoptosis, demonstrating its potential as a therapeutic agent .
- In Vivo Studies : In murine models, the compound showed enhanced antitumor efficacy when administered orally, particularly in models with intact immune systems. This suggests that the compound may not only act directly on tumor cells but also modulate immune responses .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, coupling reactions using reagents like EDC/HOBt with DIPEA as a base in anhydrous DMF under nitrogen protection can form the enamide bond. Reaction optimization may include varying solvents (e.g., DMF vs. acetonitrile), temperature (0–25°C), and stoichiometric ratios of intermediates like dimethylamine hydrochloride. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Structural confirmation relies on 1H/13C NMR to identify proton and carbon environments (e.g., vinyl protons at δ 5.5–6.5 ppm, dimethylamino groups at δ 2.2–2.5 ppm). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ peaks). Purity is assessed via HPLC with UV detection at 254 nm. Crystallographic data (if available) using SHELX programs can resolve stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies in NMR or MS data may arise from impurities, tautomerism, or solvent effects. Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For mass spectral anomalies, high-resolution MS (HRMS) or isotopic labeling can clarify fragmentation patterns. Cross-validation with X-ray crystallography (e.g., SHELXL refinement) provides unambiguous structural assignments .
Q. What computational methods are employed to study the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to receptors like DHODH or kinases. Molecular dynamics simulations (GROMACS) assess stability of ligand-protein complexes. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experimentally validate binding affinities (KD values). For enantiomeric purity, chiral HPLC or circular dichroism (CD) is recommended .
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer : Synthesize derivatives with modified substituents (e.g., halogenation at the phenyl ring, alkyl chain elongation). Test derivatives in in vitro assays (e.g., IC50 in cancer cell lines, MIC against pathogens). Use QSAR models (e.g., CoMFA, Random Forest) to correlate structural features (logP, polar surface area) with activity. Comparative analysis with analogs (e.g., (E)-3-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]prop-2-enamide) highlights pharmacophore requirements .
Q. What experimental design strategies improve reaction yields and scalability?
- Methodological Answer : Apply Design of Experiments (DoE) to optimize variables (temperature, catalyst loading, solvent polarity). For scalability, switch from batch to flow chemistry for exothermic steps. Use in situ FTIR or Raman spectroscopy to monitor reaction progress. Purification via flash chromatography (gradient elution) or recrystallization (ethanol/water) enhances yield .
Q. How should researchers handle stability and storage challenges for this compound?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under argon at –20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., hydrolysis of the enamide bond). LC-MS identifies degradation products, while adding stabilizers (e.g., BHT) prolongs shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
